(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid
Overview
Description
“(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid” is a chemical compound with the molecular weight of 228.63 . It has been identified as a potential antibacterial agent .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClO4/c11-7-5-9-8 (14-1-2-15-9)3-6 (7)4-10 (12)13/h3,5H,1-2,4H2, (H,12,13)
. This indicates the presence of a 1,4-benzodioxane ring system in the molecule . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 228.63 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anti-inflammatory Activity
- Vazquez et al. (1996) described the synthesis and anti-inflammatory properties of new carboxylic acids, including 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which demonstrated comparable potency to Ibuprofen in a carrageenan-induced rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Antifungal Agents
- Abbasi et al. (2020) reported the synthesis of various 2,3-dihydro-1,4-benzodioxin-based compounds with promising antibacterial and antifungal potentials. Some of these compounds showed low hemolytic activity, making them suitable for further exploration (Abbasi et al., 2020).
Anti-Diabetic Potential
- A study by Abbasi et al. (2023) synthesized a series of 2,3-dihydro-1,4-benzodioxin-based compounds and evaluated their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies. The compounds displayed weak to moderate inhibitory activities (Abbasi et al., 2023).
Synthesis and Evaluation of Other Derivatives
- Various other studies have explored the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives with different functional groups, examining their potential as anti-inflammatory, analgesic, antibacterial, and anticonvulsant agents. These include studies by Vazquez et al. (1997), Şüküroğlu et al. (2005), and Arustamyan et al. (2019) (Vazquez, Rosell, & Pujol, 1997), (Şüküroğlu et al., 2005), (Arustamyan et al., 2019).
properties
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSIVKEHGQKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650933 | |
Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid | |
CAS RN |
915921-98-1 | |
Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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